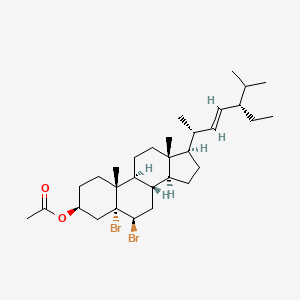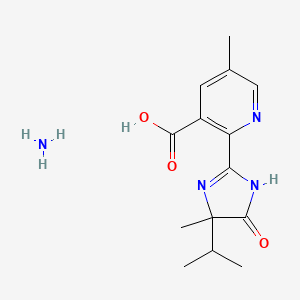
5,7-Diaminoquinoline-2,8-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride can be achieved through several methods. One common approach involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring. This process yields novel 4-chloro-o-diaminoquinolines, which can then be dechlorinated to produce 5,7-diaminoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5,7-Diaminoquinoline-2,8-diol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of various substituted quinolines.
Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine hydrate.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5,7-Diaminoquinoline-2,8-diol dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diaminoquinoline derivatives such as:
- 5,6-Diaminoquinoline
- 7,8-Diaminoquinoline
- 4,7-Diaminoquinoline
Uniqueness
5,7-Diaminoquinoline-2,8-diol dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other diaminoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWJDIYTZDWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)



![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)



![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)


![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)
